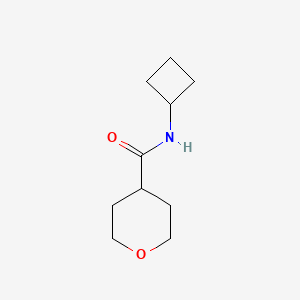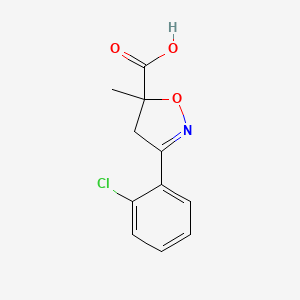![molecular formula C20H22FN3OS B2583655 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391863-13-1](/img/structure/B2583655.png)
2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that combines the structural features of adamantane, a diamondoid hydrocarbon, and a thiadiazole ring substituted with a fluorophenyl group
Méthodes De Préparation
The synthesis of 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Attachment of the Adamantane Moiety: The adamantane group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is alkylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the adamantane derivative with the thiadiazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Analyse Des Réactions Chimiques
2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antiviral, antibacterial, and anticancer drugs.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in industrial processes, such as catalysis and the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are adamantane derivatives, are known for their antiviral properties. The presence of the thiadiazole ring and fluorophenyl group in this compound provides additional functional diversity.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as sulfathiazole, are known for their antibacterial properties
Fluorophenyl Derivatives: Compounds with fluorophenyl groups, such as fluoxetine, are known for their pharmacological activities. The combination of the fluorophenyl group with the adamantane and thiadiazole moieties in the compound offers unique properties.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c21-16-3-1-15(2-4-16)18-23-24-19(26-18)22-17(25)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUXVTRLWDIJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)
![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2583574.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2583577.png)
![3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2583579.png)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6,7-dimethoxy-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-imine](/img/structure/B2583580.png)








